BAY-677

Human Neutrophil Elastase HNE IC50

Researchers using BAY-678 face confounding off-target effects when employing generic negative controls (e.g., DMSO, unrelated inactives). BAY-677 is the enantiomer of BAY-678, sharing an identical C20H15F3N4O2 scaffold, MW 400.35, solubility, permeability, and protein binding-differing only in stereochemistry at a single chiral center. • Enables rigorous attribution of phenotypic changes (NET formation, cytokine release) specifically to HNE inhibition at 10 µM. • Validated inactive control (no measurable HNE inhibition) for matched in vivo dosing in acute lung injury models. • SGC-designated chemical probe pair for CETSA, affinity proteomics, and high-content screening. Supplied as ≥98% pure solid; global shipping from BenchChem.

Molecular Formula C20H15F3N4O2
Molecular Weight 400.4 g/mol
CAS No. 2117404-84-7
Cat. No. B605948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-677
CAS2117404-84-7
SynonymsBAY-677;  BAY 677;  BAY677; 
Molecular FormulaC20H15F3N4O2
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
InChIInChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m0/s1
InChIKeyPGIVGIFOWOVINL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-677: Chemical Probe Identity and Function


BAY-677 (CAS 2117404-84-7) is a small-molecule negative control probe specifically matched to the human neutrophil elastase (HNE) inhibitor BAY-678 . It shares an identical chemical scaffold (C20H15F3N4O2, MW 400.35) with its active counterpart BAY-678, differing only in stereochemical configuration at a key chiral center [1]. Functionally, BAY-677 exhibits no measurable inhibitory activity against HNE, thereby serving as a validated inactive control for experiments utilizing BAY-678 . It is a recognized chemical probe provided through a partnership with the Structural Genomics Consortium (SGC) .

Matched inactive enantiomer of HNE inhibitor BAY-678
Identical scaffold and physicochemical profile to active probe
Chemical probe provided through SGC partnership

BAY-677 vs. Generic Negative Controls: Experimental Variance Risk


Substituting BAY-677 with an alternative negative control (e.g., DMSO vehicle alone, a structurally unrelated inactive compound, or an inactive control from a different chemical series) introduces uncontrolled variables that can compromise the interpretation of HNE inhibition studies. BAY-677 is the enantiomer of BAY-678, sharing identical physicochemical properties (solubility, permeability, protein binding) and an identical chemical scaffold, differing only in stereochemistry at a single center . This ensures that any observed biological difference between BAY-678-treated and BAY-677-treated groups is attributable specifically to HNE inhibition, rather than off-target effects or nonspecific compound liabilities . Generic controls lack this matched stereochemical and physicochemical profile, potentially leading to false-positive or false-negative conclusions regarding HNE-dependent biology [1].

Physicochemical mismatch

Generic controls (DMSO, unrelated inactives) may differ in solubility, permeability, or protein binding, altering cellular distribution.

Stereochemical pairing absent

Without enantiomeric pairing, observed biological differences may reflect compound-specific properties rather than HNE-dependent effects.

Uncontrolled nonspecific stress

Unmatched compounds can trigger cellular stress responses independent of HNE inhibition, confounding assay interpretation.

BAY-677 vs. BAY-678: Differentiation Evidence


Complete Loss of HNE Inhibitory Activity in Biochemical Assays

BAY-677 exhibits no measurable inhibitory activity against human neutrophil elastase (HNE), contrasting with its active enantiomer BAY-678 which demonstrates potent inhibition with an IC50 of 20 nM . This stark activity differential validates BAY-677 as a suitable negative control for HNE-dependent studies.

HNE Inhibition (IC50)
Data to verify
BAY-677 inactive
BAY-678 IC50 20 nM
Supports HNE target attribution control
Reported biochemical assay context
Human Neutrophil Elastase HNE IC50

Functional Inactivity in NET Formation Assays

In primary human neutrophil cultures, BAY-677 (10 μM) fails to inhibit HA-induced NET formation, as quantified by Sytox Green-positive nuclear area expansion over time [1]. In contrast, BAY-678 (10 μM) completely blocks NET formation under identical conditions, demonstrating that the functional effect is specifically mediated by HNE inhibition and that BAY-677 serves as a functionally inactive control.

NET Formation Assay
Head-to-head
No inhibition vs. complete blockade at 10 µM
Supports functional inactivity in NETosis model
Primary human neutrophils, n=2–4
Neutrophil Extracellular Traps NETosis Cellular Assay

Stereochemical Specificity and Structural Equivalence

BAY-677 is the (S)-enantiomer of the active (R)-enantiomer BAY-678, as confirmed by opposite optical rotations (BAY-677: [α]/D -21 to -29°; BAY-678: [α]/D +21 to +29°) . Despite identical molecular formula, molecular weight, and chromatographic behavior, the stereochemical inversion at the chiral pyrimidine carbon renders BAY-677 biologically inert toward HNE . This precise stereochemical relationship ensures that BAY-677 is the optimal matched control for BAY-678.

Stereochemical Identity
Reported
[α]/D -21 to -29° vs. +21 to +29°
Enantiomer pair confirmation
Methanol solution, polarimetry
Stereochemistry Enantiomer Chemical Probe

BAY-677: Validated Application Scenarios


HNE-Dependent Phenotype Validation in Cellular Inflammation Models

In cellular assays (e.g., primary human neutrophils, differentiated HL-60 cells), co-treatment with BAY-677 (10 μM) alongside BAY-678 (10 μM) enables rigorous attribution of observed phenotypic changes (e.g., NET formation, cytokine release) to HNE inhibition. The matched enantiomer control eliminates confounding factors related to compound uptake, metabolism, or nonspecific cytotoxicity [1].

In Vivo Pharmacodynamic Control for Oral HNE Inhibitor Studies

For in vivo efficacy studies utilizing orally administered BAY-678 (e.g., in protease-induced acute lung injury models), BAY-677 serves as an essential negative control to distinguish target-mediated effects from off-target or formulation-related responses. Its identical physicochemical properties to BAY-678 allow for matched dosing and exposure, ensuring that any observed therapeutic benefit in the BAY-678 group is specifically linked to HNE inhibition [2].

Mechanistic Probe Pair for Chemical Biology Target Deconvolution

The BAY-678/BAY-677 probe pair, designated by the Structural Genomics Consortium (SGC), is optimized for chemical biology applications including cellular thermal shift assays (CETSA), affinity-based proteomics, and high-content screening. The use of BAY-677 as a negative control ensures that any identified binding partners or phenotypic changes are specific to HNE engagement .

Application
Selection Property
Validation Focus
HNE-dependent phenotype validation
Matched enantiomer negative control
Target-specific phenotype attribution in neutrophil assays
In vivo pharmacodynamic control
Identical physicochemical profile for matched dosing
Oral HNE inhibitor target engagement differentiation
Chemical biology probe pair
SGC-designated matched probe pair
Target deconvolution (CETSA, affinity proteomics)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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